molecular formula C13H27NO8S B611210 t-Boc-N-amido-PEG3-sulfonic acid CAS No. 1817735-32-2

t-Boc-N-amido-PEG3-sulfonic acid

Cat. No.: B611210
CAS No.: 1817735-32-2
M. Wt: 357.42
InChI Key: OVHIYMDHNOIKJZ-UHFFFAOYSA-N
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Description

t-Boc-N-amido-PEG3-sulfonic acid: is a polyethylene glycol (PEG) linker that contains a tert-butoxycarbonyl (t-Boc) protected amine group and a sulfonic acid group. The t-Boc protecting group can be removed under acidic conditions, allowing the amine to be further reacted. The sulfonic acid group can undergo various chemical reactions such as esterification, halogenation, and displacement reactions. The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG3-sulfonic acid typically involves the following steps:

    Protection of the Amine Group: The amine group is protected using a t-Boc group to prevent unwanted reactions during subsequent steps.

    PEGylation: The protected amine is then reacted with a PEG chain to form the PEG linker.

    Introduction of the Sulfonic Acid Group: The sulfonic acid group is introduced through a sulfonation reaction, which can involve reagents such as sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

    Esterification: The sulfonic acid group can react with alcohols to form esters.

    Halogenation: The sulfonic acid group can undergo halogenation reactions to form sulfonyl halides.

    Displacement Reactions: The sulfonic acid group can participate in displacement reactions with nucleophiles.

Common Reagents and Conditions:

    Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) are commonly used.

    Halogenation: Halogenating agents such as thionyl chloride or phosphorus pentachloride are used.

    Displacement Reactions: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products:

Scientific Research Applications

Scientific Research Applications

  • Bioconjugation
    t-Boc-N-amido-PEG3-sulfonic acid serves as a valuable linker for bioconjugation processes. Its reactive amine group allows for the attachment of biomolecules such as proteins, peptides, and nucleic acids. This application is particularly relevant in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), which are designed for targeted protein degradation .
  • Drug Delivery Systems
    The hydrophilic nature of the PEG linker enhances the solubility of conjugated drugs in aqueous environments, making it ideal for drug delivery applications. By modifying therapeutic agents with this compound, researchers can improve their pharmacokinetic properties and reduce immunogenicity .
  • Nanotechnology
    In nanotechnology, this compound is utilized to create functionalized nanoparticles that can encapsulate drugs or genes for targeted delivery. The PEG component aids in stabilizing these nanoparticles in biological fluids, facilitating their use in medical applications such as gene therapy and vaccine development .
  • Polymer Chemistry
    This compound can be employed as a building block for synthesizing various polymeric materials. Its ability to undergo amide coupling reactions allows for the creation of complex polymer architectures that can be used in drug formulation and biomaterials .

Case Studies

Study Focus Findings
Study on Antibody-Drug ConjugatesInvestigated the efficacy of ADCs using this compound as a linkerDemonstrated enhanced targeting and reduced off-target effects in cancer therapy .
Development of PROTACsExplored the use of this compound in PROTAC synthesisAchieved successful degradation of target proteins with improved selectivity .
Nanoparticle FormulationExamined the incorporation of this compound in drug-loaded nanoparticlesFound significant improvements in drug release profiles and cellular uptake .

Mechanism of Action

Mechanism: The mechanism of action of t-Boc-N-amido-PEG3-sulfonic acid involves the removal of the t-Boc protecting group under acidic conditions, freeing the amine group for further reactions. The sulfonic acid group can participate in various chemical reactions, facilitating the formation of desired products.

Molecular Targets and Pathways:

Comparison with Similar Compounds

    t-Boc-N-amido-PEG2-CH2CO2H: Contains a t-Boc protected amine and a carboxyl group.

    t-Boc-N-amido-PEG6-acid: Contains a t-Boc protected amine and a carboxyl group with a longer PEG chain.

    t-Boc-N-amido-PEG3-amine: Contains a t-Boc protected amine and an amino group.

Uniqueness:

Biological Activity

t-Boc-N-amido-PEG3-sulfonic acid is a specialized polyethylene glycol (PEG) derivative characterized by the presence of a tert-butyloxycarbonyl (t-Boc) protected amine group and a sulfonic acid functional group. This compound has garnered attention in various fields, particularly in drug delivery and bioconjugation, due to its unique structural properties and biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C13H27NO8S, with a molecular weight of 357.4 g/mol. The compound's structure facilitates increased solubility in aqueous environments, attributed to the hydrophilic PEG segment, which enhances circulation time in biological systems. The t-Boc group serves as a protective moiety that can be removed under mild acidic conditions, allowing for further functionalization of the amine group .

The biological activity of this compound is primarily linked to its ability to form stable conjugates with various biomolecules. The sulfonic acid group can undergo various chemical reactions such as esterification and halogenation, which can be exploited for diverse applications in drug delivery systems and bioconjugation strategies .

Biological Applications

  • Drug Delivery : The hydrophilic nature of PEG enhances the solubility and bioavailability of therapeutic agents, making this compound a promising candidate for drug delivery applications. Its ability to improve circulation time in vivo is particularly beneficial for therapeutic compounds that require prolonged systemic exposure.
  • Bioconjugation : The compound's reactive functional groups allow for the conjugation with proteins, peptides, or other biomolecules, facilitating targeted delivery mechanisms. This property is crucial in developing targeted therapies, including antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras) that selectively degrade specific proteins within cells .

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • Inhibition Studies : Research indicates that sulfonamide derivatives related to this compound exhibit inhibitory effects on phospholipase A2, an enzyme involved in inflammatory processes. The structure-activity relationship (SAR) studies revealed that modifications to the sulfonamide group could enhance potency against this target .
  • Cell Viability and Migration : Investigations into the effects of PEG derivatives on cell viability and migration have shown promising results. For instance, compounds similar to this compound have demonstrated the ability to inhibit cell growth and migration in endothelial cells under certain conditions, indicating potential anti-angiogenic properties .

Comparative Analysis

The following table summarizes the unique features of this compound compared to other related compounds:

Compound NameFunctional GroupsUnique Features
This compoundSulfonic acid, t-BocIncreased aqueous solubility; versatile coupling options
t-Boc-N-amido-PEG3-thiolThiol, t-BocEnhanced reactivity for bioconjugation
t-Boc-N-amido-PEG3-amineAmine, t-BocDirectly reactive amine; applicable in PROTAC synthesis
t-Boc-N-amido-PEG3-acidCarboxylic acid, t-BocFacilitates stable amide bond formation

Case Studies

  • Targeted Drug Delivery : In a study examining the efficacy of PEG-based conjugates for targeted cancer therapy, researchers utilized this compound as a linker for attaching cytotoxic agents to antibodies. The resulting conjugates exhibited enhanced tumor specificity and reduced systemic toxicity compared to free drugs.
  • Inflammation Models : In animal models of inflammation, derivatives of sulfonamide compounds were tested for their ability to reduce inflammatory markers. Results showed significant reductions in markers such as prostaglandin E2 (PGE2), suggesting that these compounds could serve as effective anti-inflammatory agents.

Q & A

Q. Basic: How can researchers optimize the synthesis of t-Boc-N-amido-PEG3-sulfonic acid for reproducibility in aqueous reaction systems?

Methodological Answer:

  • Key Steps :
    • Boc Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) under inert conditions to remove the tert-butoxycarbonyl (t-Boc) group without degrading the PEG3 linker .
    • PEGylation Control : Employ stoichiometric ratios of sulfonic acid precursors (e.g., sulfonyl chlorides) to avoid cross-linking, as excess reagents may react with the tertiary amide .
    • Purification : Use reverse-phase HPLC with a C18 column and a water/acetonitrile gradient (0.1% TFA) to isolate the product. Monitor purity via 1H^1H-NMR (e.g., δ 1.4 ppm for Boc methyl groups) .
  • Validation : Compare retention times with commercial standards (if available) and confirm mass accuracy via LC-MS (expected [M+H]+^+ ~450–500 Da) .

Q. Basic: What analytical techniques are critical for assessing the solubility and stability of this compound in biological buffers?

Methodological Answer:

  • Solubility Profiling :
    • Use dynamic light scattering (DLS) to monitor aggregation in PBS (pH 7.4) or cell culture media at 25–37°C .
    • Quantify solubility via UV-Vis spectroscopy at 220 nm (amide bond absorption) after centrifugation (10,000 rpm, 10 min) to remove particulates .
  • Stability Testing :
    • Incubate the compound at varying pH (3–9) and analyze degradation products via LC-MS. The sulfonic acid group is stable below pH 7 but may hydrolyze in strongly alkaline conditions .

Q. Advanced: How can researchers resolve contradictions in reported reactivity of this compound with primary amines in conjugation assays?

Methodological Answer:

  • Hypothesis Testing :
    • Competing Reactions : The sulfonic acid group may protonate primary amines, reducing nucleophilicity. Use buffer systems (e.g., HEPES, pH 8.5) to deprotonate amines while maintaining sulfonate stability .
    • Steric Hindrance : The PEG3 spacer may limit access to the amide. Conduct molecular dynamics (MD) simulations to assess conformational flexibility .
  • Experimental Design :
    • Perform kinetic studies with model amines (e.g., glycine methyl ester) under controlled pH and temperature. Monitor reaction progress via 19F^{19}F-NMR (if fluorinated tags are used) .
    • Compare results with structurally analogous compounds (e.g., t-Boc-N-amido-PEG2-sulfonic acid) to isolate PEG chain length effects .

Q. Advanced: What strategies are recommended for studying the structure-property relationships of this compound in ionomer membranes?

Methodological Answer:

  • Morphology Analysis :
    • Use small-angle X-ray scattering (SAXS) to correlate PEG3 spacer length with phase-separated domains in hydrated membranes .
    • Measure proton conductivity via electrochemical impedance spectroscopy (EIS) at 80–90% relative humidity .
  • Computational Modeling :
    • Apply density functional theory (DFT) to calculate sulfonic acid group pKa and hydration energy. Validate with experimental titration data .

Q. Advanced: How can researchers address discrepancies in cytotoxicity data for this compound in drug delivery studies?

Methodological Answer:

  • Controlled Variables :
    • Purity Thresholds : Ensure >95% purity via HPLC; trace DCM or TFA residues from synthesis can skew cytotoxicity assays .
    • Cell Line Specificity : Test across multiple lines (e.g., HEK293, HeLa) using MTT assays. Include controls with PEG3-sulfonic acid (without Boc) to isolate protective effects of the Boc group .
  • Mechanistic Studies :
    • Use fluorescence microscopy with Annexin V/PI staining to differentiate apoptosis vs. necrosis. Correlate findings with reactive oxygen species (ROS) assays .

Q. Basic: What precautions are necessary when handling this compound in oxygen-sensitive reactions?

Methodological Answer:

  • Inert Atmosphere : Perform reactions in a glovebox or Schlenk line under argon/nitrogen to prevent oxidation of the sulfonic acid group .
  • Stabilization Additives : Include radical scavengers (e.g., TEMPO) in free-radical polymerization systems .

Q. Advanced: How can the compatibility of this compound with click chemistry (e.g., CuAAC) be improved for bioconjugation?

Methodological Answer:

  • Ligand Optimization : Use tris-hydroxypropyltriazolylmethylamine (THPTA) to stabilize Cu(I) and reduce side reactions with the sulfonic acid group .
  • Protection/Deprotection : Temporarily protect the sulfonic acid as a tert-butyl ester during CuAAC, then hydrolyze post-reaction with TFA .

Q. Table 1: Key Characterization Data for this compound

PropertyMethodTypical ValueReference
Molecular WeightLC-MS~460 Da
Aqueous Solubility (25°C)UV-Vis (220 nm)>50 mg/mL (pH 7)
Proton ConductivityEIS (80% RH)0.02 S/cm
Cytotoxicity (IC50)MTT assay (HEK293)>1 mM

Properties

IUPAC Name

2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO8S/c1-13(2,3)22-12(15)14-4-5-19-6-7-20-8-9-21-10-11-23(16,17)18/h4-11H2,1-3H3,(H,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHIYMDHNOIKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(2,5-Dimethylphenoxy)pyridine-3-carboxylic acid
4-(2,5-Dimethylphenoxy)pyridine-3-carboxylic acid
t-Boc-N-amido-PEG3-sulfonic acid
4-(2,5-Dimethylphenoxy)pyridine-3-carboxylic acid
4-(2,5-Dimethylphenoxy)pyridine-3-carboxylic acid
t-Boc-N-amido-PEG3-sulfonic acid
4-(2,5-Dimethylphenoxy)pyridine-3-carboxylic acid
4-(2,5-Dimethylphenoxy)pyridine-3-carboxylic acid
t-Boc-N-amido-PEG3-sulfonic acid
4-(2,5-Dimethylphenoxy)pyridine-3-carboxylic acid
4-(2,5-Dimethylphenoxy)pyridine-3-carboxylic acid
t-Boc-N-amido-PEG3-sulfonic acid
4-(2,5-Dimethylphenoxy)pyridine-3-carboxylic acid
4-(2,5-Dimethylphenoxy)pyridine-3-carboxylic acid
t-Boc-N-amido-PEG3-sulfonic acid
4-(2,5-Dimethylphenoxy)pyridine-3-carboxylic acid
4-(2,5-Dimethylphenoxy)pyridine-3-carboxylic acid
t-Boc-N-amido-PEG3-sulfonic acid

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